1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene
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Overview
Description
1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene is a complex organic compound characterized by its multiple nitro groups and phenoxy linkages
Preparation Methods
The synthesis of 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene typically involves multiple steps, starting with the nitration of phenol derivatives. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the phenol rings. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the explosive nature of nitro compounds .
Chemical Reactions Analysis
1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro groups are replaced by other substituents under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases or acids
Scientific Research Applications
1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in certain types of explosives
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene include other nitrobenzene derivatives such as:
- 2,4-Dinitrophenol
- 2,4,6-Trinitrophenol (Picric Acid)
- 1,3,5-Trinitrobenzene These compounds share similar nitro group functionalities but differ in their specific structures and reactivity. The uniqueness of this compound lies in its dual phenoxy linkages and multiple nitro groups, which confer distinct chemical properties and applications .
Properties
Molecular Formula |
C19H12N4O10 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[3-(2,4-dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene |
InChI |
InChI=1S/C19H12N4O10/c1-11-6-14(32-18-4-2-12(20(24)25)8-16(18)22(28)29)10-15(7-11)33-19-5-3-13(21(26)27)9-17(19)23(30)31/h2-10H,1H3 |
InChI Key |
DXXQDDFBMOUGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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